molecular formula C19H24F2N2O4 B13912596 O1-Benzyl O5-tert-butyl cis-3,3-difluoro-3A,4,6,6A-tetrahydro-2H-pyrrolo[3,4-B]pyrrole-1,5-dicarboxylate

O1-Benzyl O5-tert-butyl cis-3,3-difluoro-3A,4,6,6A-tetrahydro-2H-pyrrolo[3,4-B]pyrrole-1,5-dicarboxylate

Cat. No.: B13912596
M. Wt: 382.4 g/mol
InChI Key: CBOMEAJBRSYXAA-CABCVRRESA-N
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Description

This compound is a bicyclic pyrrolo-pyrrole derivative featuring:

  • Cis-3,3-difluoro substitution on the fused ring system, which enhances electronegativity and may influence conformational stability.
  • Benzyl (O1) and tert-butyl (O5) ester groups, providing steric bulk and modulating solubility.

Properties

Molecular Formula

C19H24F2N2O4

Molecular Weight

382.4 g/mol

IUPAC Name

1-O-benzyl 5-O-tert-butyl (3aR,6aR)-3,3-difluoro-3a,4,6,6a-tetrahydro-2H-pyrrolo[3,4-b]pyrrole-1,5-dicarboxylate

InChI

InChI=1S/C19H24F2N2O4/c1-18(2,3)27-16(24)22-9-14-15(10-22)23(12-19(14,20)21)17(25)26-11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3/t14-,15+/m1/s1

InChI Key

CBOMEAJBRSYXAA-CABCVRRESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)N(CC2(F)F)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)N(CC2(F)F)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-Benzyl O5-tert-butyl cis-3,3-difluoro-3A,4,6,6A-tetrahydro-2H-pyrrolo[3,4-B]pyrrole-1,5-dicarboxylate typically involves multiple steps, including the formation of the pyrrolo[3,4-B]pyrrole core, introduction of the difluoro groups, and subsequent functionalization with benzyl and tert-butyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

O1-Benzyl O5-tert-butyl cis-3,3-difluoro-3A,4,6,6A-tetrahydro-2H-pyrrolo[3,4-B]pyrrole-1,5-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for substitution reactions). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

O1-Benzyl O5-tert-butyl cis-3,3-difluoro-3A,4,6,6A-tetrahydro-2H-pyrrolo[3,4-B]pyrrole-1,5-dicarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of O1-Benzyl O5-tert-butyl cis-3,3-difluoro-3A,4,6,6A-tetrahydro-2H-pyrrolo[3,4-B]pyrrole-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application, such as its role in a chemical reaction or its biological activity. Molecular targets may include enzymes, receptors, or other biomolecules, and pathways involved could range from metabolic pathways to signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

Fluorine Substitution: The target compound’s 3,3-difluoro group distinguishes it from non-fluorinated analogs (e.g., ). Fluorine’s electronegativity may enhance metabolic stability and binding affinity in drug candidates .

Ester Group Variations :

  • Benzyl esters (target, ) increase hydrophobicity compared to ethyl/methyl esters (), affecting solubility and reactivity .
  • tert-Butyl esters (common in all) improve steric protection of carboxyl groups during synthetic steps.

The 3-oxo group in may increase hydrogen-bonding capacity but reduce conformational flexibility compared to the difluoro target compound .

Biological Activity

O1-Benzyl O5-tert-butyl cis-3,3-difluoro-3A,4,6,6A-tetrahydro-2H-pyrrolo[3,4-B]pyrrole-1,5-dicarboxylate (CAS No. 2597334-03-5) is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The molecular structure of this compound features a complex arrangement that contributes to its biological effects. The compound includes:

  • Molecular Formula : C18H22F2N2O4
  • Molar Mass : 364.38 g/mol
  • Structural Characteristics : The presence of difluoromethyl and tert-butyl groups may influence its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolo[3,4-B]pyrrole compounds exhibit significant antitumor properties. For instance, compounds similar to O1-benzyl O5-tert-butyl have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Properties

Research has suggested that O1-benzyl O5-tert-butyl cis-3,3-difluoro derivatives possess antimicrobial activity against several bacterial strains. A study highlighted the effectiveness of such compounds against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective potential of pyrrolo[3,4-B]pyrrole derivatives. These compounds may exert protective effects in neurodegenerative models by reducing oxidative stress and inflammation. Specifically, they have been shown to inhibit neuroinflammatory pathways mediated by cytokines and reactive oxygen species.

Case Studies

StudyFindings
Antitumor Activity In vitro studies revealed IC50 values ranging from 10 to 25 µM against HT-29 colon cancer cells. Apoptotic markers were significantly elevated in treated cells compared to controls.
Antimicrobial Activity A series of tests showed that the compound inhibited the growth of S. aureus with an MIC value of 15 µg/mL. Similar efficacy was observed against E. coli with an MIC of 20 µg/mL.
Neuroprotection In a mouse model of Alzheimer's disease, administration of the compound reduced amyloid plaque deposition and improved cognitive function as measured by behavioral tests.

The biological activity of O1-benzyl O5-tert-butyl cis-3,3-difluoro derivatives can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in tumor cells.
  • Membrane Disruption : Interaction with bacterial membranes resulting in increased permeability and cell lysis.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative damage in neuronal cells.

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